molecular formula C9H11N3O B2569754 1-(Azidomethyl)-4-(methoxymethyl)benzene CAS No. 1432496-21-3

1-(Azidomethyl)-4-(methoxymethyl)benzene

Cat. No.: B2569754
CAS No.: 1432496-21-3
M. Wt: 177.207
InChI Key: XAVVFJIOQSLLLP-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-4-(methoxymethyl)benzene (CAS: 1432496-21-3) is a substituted aromatic compound with a molecular weight of 177.20 g/mol and the molecular formula C 9 H 11 N 3 O . It features two key functional groups: an azidomethyl group (-CH 2 N 3 ) and a methoxymethyl group (-CH 2 OCH 3 ) in the para positions on the benzene ring, making it a versatile building block in organic synthesis and medicinal chemistry . Its primary research value lies in its role as a precursor in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the classic "click reaction" . This reaction is widely used to efficiently assemble 1,2,3-triazole derivatives, which are important heterocycles found in pharmaceuticals, agrochemicals, and materials science . The azide group can also be reduced to a primary amine using agents like hydrogen gas with a palladium catalyst, providing a route to 1-(aminomethyl)-4-(methoxymethyl)benzene, another valuable synthetic intermediate . Furthermore, recent studies indicate that derivatives stemming from this azide-containing core can exhibit significant biological activity, such as potent antimicrobial properties against strains like methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for its most common application involves the 1,3-dipolar cycloaddition of the azidomethyl group with terminal alkynes. This reaction is catalyzed by copper(I) ions, which facilitate the formation of a stable 1,4-disubstituted 1,2,3-triazole ring . The methoxymethyl group is generally considered an inert substituent under these conditions but can influence the compound's electronic properties and solubility. Handling and Safety: This product is For Research Use Only. Not for human or veterinary use. Organic azides can be thermally unstable and may decompose explosively when shocked, heated, or placed under friction. It is critical to handle this compound with appropriate safety precautions, including using small-scale reactions, avoiding concentrated solutions, storing at 2–8°C in amber vials, and conducting all work behind a blast shield while wearing proper personal protective equipment (PPE) .

Properties

IUPAC Name

1-(azidomethyl)-4-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-13-7-9-4-2-8(3-5-9)6-11-12-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVVFJIOQSLLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-4-(methoxymethyl)benzene typically involves the reaction of 4-(methoxymethyl)benzyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired azide compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, DMF, and appropriate halide substrates.

    Reduction Reactions: Hydrogen gas, palladium catalyst.

    Cycloaddition Reactions: Alkynes, copper(I) catalysts.

Major Products Formed:

    Substitution Reactions: Various substituted benzene derivatives.

    Reduction Reactions: 1-(Aminomethyl)-4-(methoxymethyl)benzene.

    Cycloaddition Reactions: 1,2,3-Triazole derivatives.

Scientific Research Applications

Chemical Synthesis Applications

1-(Azidomethyl)-4-(methoxymethyl)benzene serves as a crucial precursor in the synthesis of various organic compounds. Its azide functional group allows for diverse reactions, particularly in the formation of triazoles through the "click" chemistry approach. This method has gained prominence due to its efficiency and specificity in forming carbon-nitrogen bonds.

Synthesis of Triazoles

The compound can react with alkynes to yield 1,2,3-triazoles, which are valuable in medicinal chemistry. For instance, reactions involving this compound with terminal alkynes under copper-catalyzed conditions have been reported to produce triazole derivatives with high yields (up to 99%) .

Reaction TypeConditionsYield
CuAAC with terminal alkynesCu(I) catalyst, solvent (e.g., DCE)72-99%

Biological Applications

Recent studies have indicated that compounds containing the azide group exhibit significant biological activities, including antimicrobial properties. The azide moiety can be transformed into amines or other functional groups that are biologically active.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess notable antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds synthesized from this precursor showed higher antibacterial potency compared to standard antibiotics like ampicillin .

Case Study: Antimicrobial Evaluation

In a study evaluating several derivatives of azide-containing compounds:

  • Tested Strains : Gram-positive and Gram-negative bacteria.
  • Results : Compounds exhibited better antibacterial activity than reference drugs across multiple strains.
  • : The azide functionality is crucial for enhancing the biological activity of the synthesized compounds .

Potential Therapeutic Uses

The ability of this compound to act as an inhibitor of various biological targets makes it a candidate for drug development. The compound can be utilized in designing inhibitors for enzymes involved in disease processes.

Enzyme Inhibition Studies

Studies have shown that azide-containing compounds can inhibit enzymes such as monoamine oxidase A (MAO-A), which is linked to neurodegenerative diseases. The mechanism involves slowly reversible inhibition, suggesting potential therapeutic applications in treating conditions like depression and anxiety .

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-4-(methoxymethyl)benzene primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state. The methoxymethyl group can also influence the compound’s reactivity by providing steric and electronic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(azidomethyl)-4-(methoxymethyl)benzene with structurally related azidomethylbenzene derivatives:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
This compound -CH₂N₃ (1), -CH₂OCH₃ (4) C₉H₁₁N₃O High polarity due to ether linkage; potential for drug conjugation
(Azidomethyl)benzene -CH₂N₃ (1) C₇H₇N₃ Baseline azide; used in triazole synthesis
1-(Azidomethyl)-4-fluorobenzene -CH₂N₃ (1), -F (4) C₇H₆FN₃ Antimicrobial activity; corrosion inhibition
1-(Azidomethyl)-4-methylbenzene -CH₂N₃ (1), -CH₃ (4) C₈H₉N₃ Hydrophobic; used in polymer synthesis
1-(Azidomethyl)-4-bromobenzene -CH₂N₃ (1), -Br (4) C₇H₆BrN₃ Electron-withdrawing Br enhances reactivity in cross-coupling
1-(Azidomethyl)-4-tert-butylbenzene -CH₂N₃ (1), -C(CH₃)₃ (4) C₁₁H₁₅N₃ Bulky tert-butyl group reduces solubility; niche applications
1-(Azidomethyl)-4-(trifluoromethyl)benzene -CH₂N₃ (1), -CF₃ (4) C₈H₆F₃N₃ Electron-deficient; used in fluorinated polymers
1-(Azidomethyl)-2-(methylsulfonyl)benzene -CH₂N₃ (1), -SO₂CH₃ (2) C₈H₉N₃O₂S Polar sulfonyl group enhances solubility; bioactive derivatives

Key Comparative Insights

Physicochemical Properties
  • Solubility : Methoxymethyl and sulfonyl groups enhance polarity and water solubility compared to alkyl or halogen substituents .
  • Stability : Azides with electron-withdrawing groups (e.g., -CF₃) may exhibit reduced thermal stability due to increased electrophilicity .
Spectroscopic Data
  • ¹H NMR : Methoxymethyl protons resonate at δ ~3.3–4.5 ppm, distinct from methyl (δ ~2.3 ppm) or tert-butyl (δ ~1.3 ppm) groups .
  • IR Spectroscopy : Azide stretches (~2100 cm⁻¹) are consistent across derivatives, while sulfonyl or carbonyl groups introduce additional peaks .

Q & A

Basic Research Question

  • ¹H NMR :
    • Azidomethyl (-CH₂N₃): δ 4.3–4.4 (s, 2H).
    • Methoxymethyl (-CH₂OCH₃): δ 3.3–3.4 (s, 3H for -OCH₃), δ 4.5–4.6 (s, 2H for -CH₂O-) .
    • Aromatic protons: δ 7.2–7.4 (d, 4H, J = 8.2 Hz) .
  • IR : Azide stretch at 2100–2120 cm⁻¹; methoxy C-O stretch at 1100–1250 cm⁻¹ .
  • Impurity Analysis :
    • Unreacted precursor (halogenated intermediate) appears as δ 4.6–4.7 (CH₂Cl/Br) in NMR.
    • By-products (e.g., amine derivatives from azide reduction) lack the IR azide peak .

What strategies are employed to enhance the stability of this compound in aqueous environments for biomedical applications?

Advanced Research Question

  • Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to stabilize the azide against nucleophilic attack .
  • Kinetic Studies : Monitor degradation via HPLC at pH 7.4 (PBS buffer, 37°C); half-life >48 hours is achievable with proper formulation .

How does the electronic environment of the benzene ring influence the reactivity of the azidomethyl group in nucleophilic substitution reactions?

Advanced Research Question

  • Electron-Donating Effects : The methoxymethyl group (-CH₂OCH₃) increases electron density on the ring, potentially slowing SN2 reactions due to reduced electrophilicity at the adjacent carbon .
  • Comparative Analysis :
    • Para-Substituents : Electron-withdrawing groups (e.g., -NO₂) accelerate azide substitution, while electron-donating groups (e.g., -OCH₃) require harsher conditions (e.g., higher temperatures) .
    • Kinetic Data : Rate constants (k) decrease by 30% when replacing -CF₃ (k = 0.45 M⁻¹s⁻¹) with -OCH₃ (k = 0.31 M⁻¹s⁻¹) .

What safety considerations are critical when handling this compound in laboratory settings?

Basic Research Question

  • Hazards : Organic azides are thermally unstable and may decompose explosively under shock, heat, or friction.
  • Mitigation :
    • Use small-scale reactions (<1 g) and avoid concentrated solutions.
    • Store at 2–8°C in amber vials under inert gas.
    • Conduct reactions behind blast shields and wear PPE (lab coat, face shield) .

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